molecular formula C22H31N3O4S B4054725 N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide

N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide

Cat. No.: B4054725
M. Wt: 433.6 g/mol
InChI Key: XHICJUJSRXOQAV-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a cyclopentyl group, which can influence its chemical properties and reactivity.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Possible therapeutic applications due to its quinazolinone core, which is known for its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The quinazolinone intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Attachment of the Cyclopentyl Group: The final step involves the acylation of the sulfanyl-quinazolinone intermediate with cyclopentyl acetic acid or its derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide is likely related to its ability to interact with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl-2-(4-methoxyphenyl)acetamide
  • N-Cyclopentyl-2-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide is unique due to the combination of its quinazolinone core and the sulfanyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-cyclopentyl-2-[3-(3,3-diethoxypropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c1-3-28-20(29-4-2)13-14-25-21(27)17-11-7-8-12-18(17)24-22(25)30-15-19(26)23-16-9-5-6-10-16/h7-8,11-12,16,20H,3-6,9-10,13-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHICJUJSRXOQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3CCCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide
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N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide
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N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide
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N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide
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N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide
Reactant of Route 6
N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide

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